molecular formula C14H15N B14458804 (1,1'-Biphenyl)-4-amine, 2,3'-dimethyl- CAS No. 73728-77-5

(1,1'-Biphenyl)-4-amine, 2,3'-dimethyl-

Cat. No.: B14458804
CAS No.: 73728-77-5
M. Wt: 197.27 g/mol
InChI Key: WMYRUWPFTQXXSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,1’-Biphenyl)-4-amine, 2,3’-dimethyl-: is an organic compound with the molecular formula C14H15N It is a derivative of biphenyl, where the biphenyl core is substituted with an amine group at the 4-position and two methyl groups at the 2 and 3’ positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,1’-Biphenyl)-4-amine, 2,3’-dimethyl- typically involves the following steps:

    Nitration of Biphenyl: Biphenyl is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at specific positions.

    Reduction of Nitro Groups: The nitro groups are then reduced to amine groups using reducing agents such as iron powder and hydrochloric acid.

    Methylation: The biphenyl amine is methylated using methyl iodide in the presence of a base like potassium carbonate to introduce the methyl groups at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and more efficient reducing agents may be used to streamline the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1,1’-Biphenyl)-4-amine, 2,3’-dimethyl- can undergo oxidation reactions, typically forming quinone derivatives.

    Reduction: The compound can be reduced further to form various amine derivatives.

    Substitution: It can participate in electrophilic aromatic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Various amine derivatives.

    Substitution: Halogenated biphenyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Studied for its potential interactions with biological macromolecules.

Medicine:

  • Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry:

  • Utilized in the production of dyes and pigments.
  • Employed in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of (1,1’-Biphenyl)-4-amine, 2,3’-dimethyl- involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their function. The biphenyl core can interact with hydrophobic regions of proteins, potentially altering their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    Biphenyl: The parent compound without any substituents.

    (1,1’-Biphenyl)-4-amine: Lacks the methyl groups.

    2,3’-Dimethylbiphenyl: Lacks the amine group.

Uniqueness:

  • The presence of both the amine and methyl groups in (1,1’-Biphenyl)-4-amine, 2,3’-dimethyl- provides unique chemical properties, such as increased hydrophobicity and the ability to form specific interactions with biological targets. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

73728-77-5

Molecular Formula

C14H15N

Molecular Weight

197.27 g/mol

IUPAC Name

3-methyl-4-(3-methylphenyl)aniline

InChI

InChI=1S/C14H15N/c1-10-4-3-5-12(8-10)14-7-6-13(15)9-11(14)2/h3-9H,15H2,1-2H3

InChI Key

WMYRUWPFTQXXSB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C=C(C=C2)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.